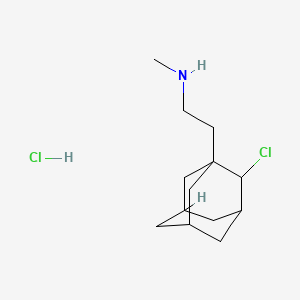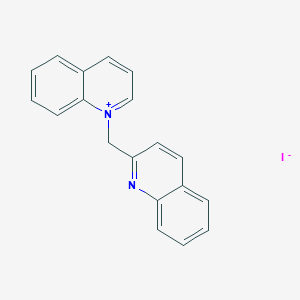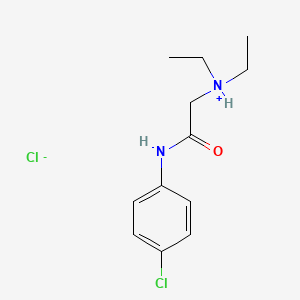
BENZ(a)ANTHRACENE, 8-BUTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE, 8-BUTYL-: is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a butyl group at the 8th position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its presence in the environment as a result of incomplete combustion of organic matter and is recognized for its carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-BUTYL- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: BENZ(a)ANTHRACENE, 8-BUTYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz(a)anthracene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benz(a)anthracene derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE, 8-BUTYL- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE, 8-BUTYL- involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiols and other derivatives. These metabolites can form adducts with DNA, causing mutations and potentially leading to cancer .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without the butyl group.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with structural similarities
Uniqueness: BENZ(a)ANTHRACENE, 8-BUTYL- is unique due to the presence of the butyl group, which can influence its chemical reactivity and interactions with biological systems. This structural modification can affect its solubility, metabolic pathways, and overall biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
63018-64-4 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
8-butylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3 |
Clé InChI |
HMFLIULWWNWGBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


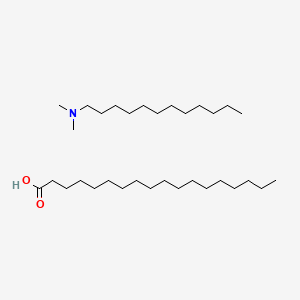
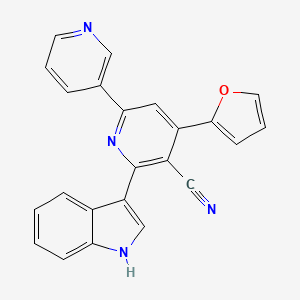
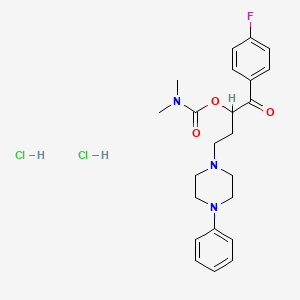
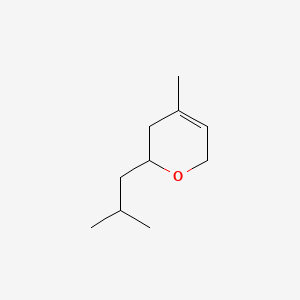
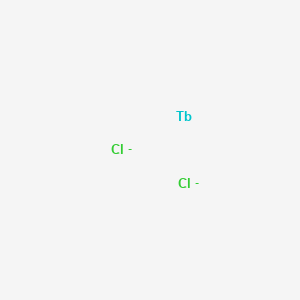
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
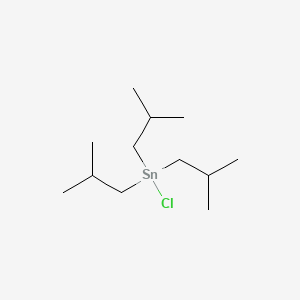
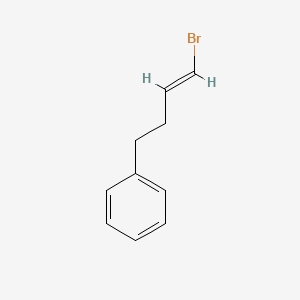
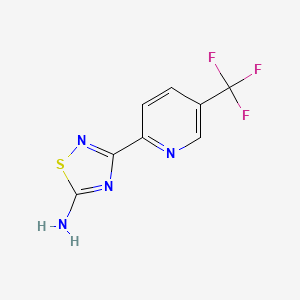
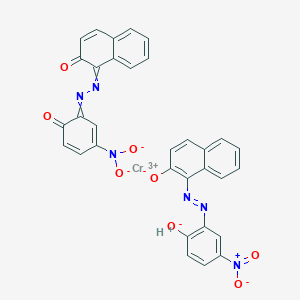
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
